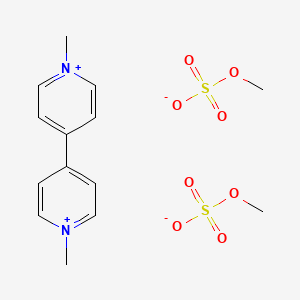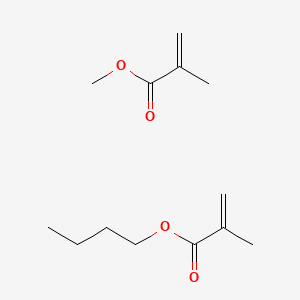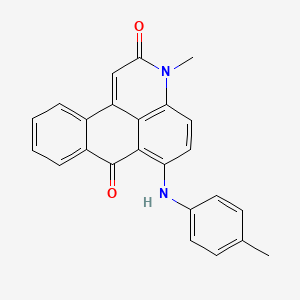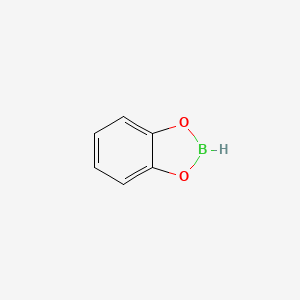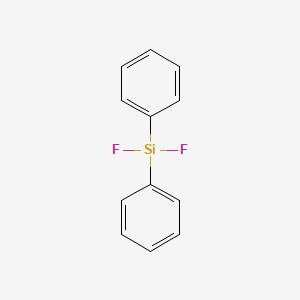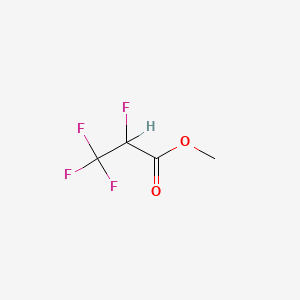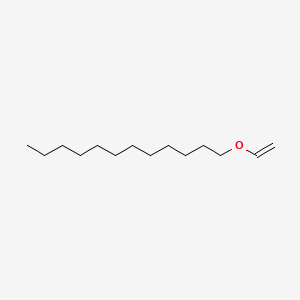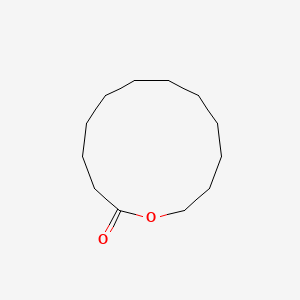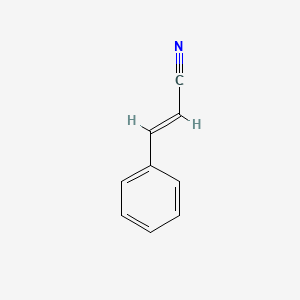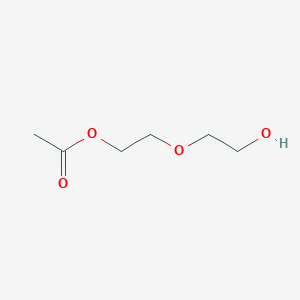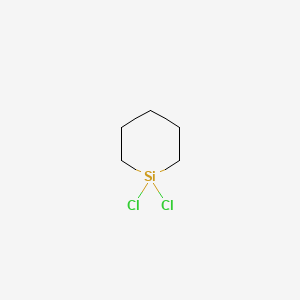
环戊二氯硅烷
描述
Cyclopentamethylenedichlorosilane is an organosilicon compound with the chemical formula C5H10Cl2Si. It is a colorless liquid with a boiling point of approximately 169.5-170.5°C and a density of 1.1779 g/cm³ at 0°C . This compound is known for its distinctive structure, which includes a silicon atom bonded to two chlorine atoms and a cyclohexane ring.
科学研究应用
Cyclopentamethylenedichlorosilane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organosilicon compounds.
Materials Science: Employed in the production of conjugated polymers with unique electrical and optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Electron Beam Induced Deposition (FEBID): Utilized in the study of deposition dynamics and fragmentation processes under high-energy electron beams.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentamethylenedichlorosilane can be synthesized through the reaction of cyclohexane with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs at room temperature and may involve the use of solvents to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of 1,1-dichlorosilacyclohexane often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Cyclopentamethylenedichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form silacyclohexane derivatives.
Polymerization Reactions: It can undergo cyclopolymerization to form conjugated polymers.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions to replace chlorine atoms with other groups.
Transition Metal Catalysts: Employed in polymerization reactions to facilitate the formation of polymers.
Major Products Formed
Silacyclohexane Derivatives: Formed through reduction reactions.
Conjugated Polymers: Produced via cyclopolymerization, which have applications in materials science.
作用机制
The mechanism of action of 1,1-dichlorosilacyclohexane involves its ability to undergo substitution and polymerization reactions. The silicon atom in the compound can form bonds with various functional groups, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of intermediates that facilitate the substitution or polymerization processes .
相似化合物的比较
Similar Compounds
1,1-Dimethoxy-1-silacyclohexane: Similar in structure but with methoxy groups instead of chlorine atoms.
1,1-Diphenylsilinane: Contains phenyl groups instead of chlorine atoms.
Silacyclohexane: Lacks the chlorine atoms and has a simpler structure.
Uniqueness
Cyclopentamethylenedichlorosilane is unique due to its ability to undergo a wide range of chemical reactions, including substitution and polymerization, making it a versatile compound in organic synthesis and materials science. Its chlorine atoms provide reactive sites that can be easily modified, allowing for the synthesis of various derivatives and polymers .
属性
IUPAC Name |
1,1-dichlorosilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2Si/c6-8(7)4-2-1-3-5-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYXTYWOSWVJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si](CC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062388 | |
| Record name | Silacyclohexane, 1,1-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-34-0 | |
| Record name | 1,1-Dichlorosilacyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2406-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dichlorosilacyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentamethylenedichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silacyclohexane, 1,1-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silacyclohexane, 1,1-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichlorosilacyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DICHLOROSILACYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EAY549JJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction described in the research paper involving 1,1-Dichlorosilacyclohexane?
A1: The research paper [] describes the reaction of 1,1-Dichlorosilacyclohexane with Dihydrazido thiophosphoric acid O-phenylester. This reaction, carried out in a 1:1 molar ratio in Tetrahydrofuran (THF) solvent and using Triethylamine as a base, primarily yields a spirocyclic system. This system consists of an inorganic and an organic six-membered ring sharing the silicon atom as the spiro center. The structure of this product has been confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q2: Besides the main product, is there any other interesting compound formed in this reaction?
A2: Interestingly, a dimeric compound is also formed as a minor product in this reaction []. This dimer, isolated in crystalline form, possesses a unique dispiro structure. It features a central, centrosymmetric eight-membered inorganic heterocycle connected to two silacyclohexane rings through silicon spirocenters. This structure was confirmed using single-crystal X-ray analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


